![molecular formula C18H20ClNOS B14389668 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL CAS No. 89916-54-1](/img/structure/B14389668.png)
2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL is a chemical compound with the molecular formula C18H20ClNOS and a molecular weight of 333.88 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thioxanthene core substituted with a chloro group and a dimethylamino propyl side chain.
Méthodes De Préparation
The synthesis of 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL involves several steps. One common synthetic route includes the reaction of 2-chlorothioxanthone with 3-(dimethylamino)propylmagnesium bromide, followed by hydrolysis to yield the final product . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted thioxanthenes.
Applications De Recherche Scientifique
2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipid-sensitive calcium-dependent protein kinase, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL can be compared with other thioxanthene derivatives, such as:
2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthene: Similar in structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
9-[3-(Dimethylamino)propyl]-9H-thioxanthen-1-OL:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
89916-54-1 |
|---|---|
Formule moléculaire |
C18H20ClNOS |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
2-chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-ol |
InChI |
InChI=1S/C18H20ClNOS/c1-20(2)11-5-7-13-12-6-3-4-8-15(12)22-16-10-9-14(19)18(21)17(13)16/h3-4,6,8-10,13,21H,5,7,11H2,1-2H3 |
Clé InChI |
ACHQCXGMIGXRBO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1C2=CC=CC=C2SC3=C1C(=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)

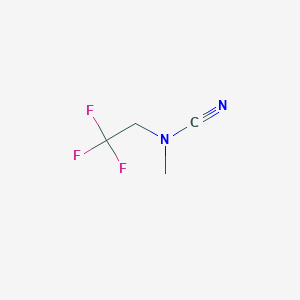

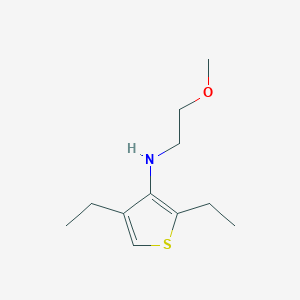
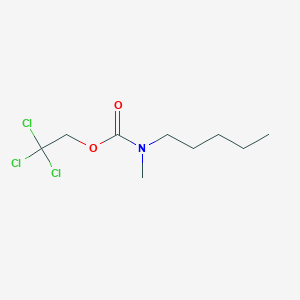
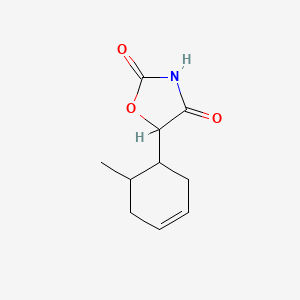

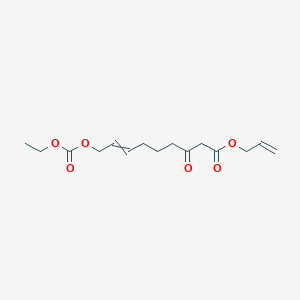

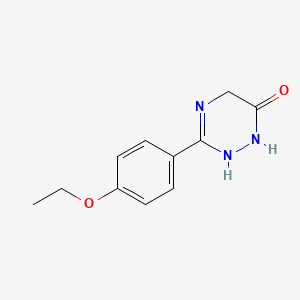

![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
